Carbon-Free Decomposition: Indium Nitrate Hydrate vs. Organometallic Indium Precursors
Indium nitrate hydrate contains no carbon in its molecular structure, unlike organometallic alternatives such as indium acetylacetonate [In(acac)₃] or Sn-oxo cage compounds with organic ligands. This fundamental compositional difference eliminates carbon contamination risk during thermal processing, which is critical for semiconductor and optoelectronic applications where carbon residues degrade electrical performance [1]. The nitrate counterion decomposes entirely to gaseous NOₓ species and H₂O, leaving no residual elements in the final oxide film.
| Evidence Dimension | Carbon content in precursor molecule and residual carbon contamination risk |
|---|---|
| Target Compound Data | 0% carbon by elemental composition; no organic ligands; decomposition produces only gaseous byproducts (NOₓ, H₂O) |
| Comparator Or Baseline | Indium(III) acetylacetonate [In(acac)₃]: contains C₁₅H₂₁InO₆ ligands (approximately 43% carbon by mass); Sn-oxo cage compounds: contain organic ligands surrounding tin-oxide cores |
| Quantified Difference | Complete absence of carbon in target vs. substantial carbon content in comparators; lower required annealing temperature (500°C for nitrate vs. higher temperatures needed for complete ligand removal from organometallic precursors) |
| Conditions | Elemental analysis and thermal decomposition analysis; patent specification US20240288766A1 for EUV resist precursor selection |
Why This Matters
For semiconductor fabrication and optoelectronic device manufacturing, carbon contamination degrades electrical performance and reduces device yield, making carbon-free precursors essential for high-reliability applications.
- [1] Hsu, J.W.P.; Daunis, T.B. Indium Based Sol-Gel Oxide Precursor Films as Extreme Ultraviolet and Low-Energy Electron Beam Resists. U.S. Patent Application US20240288766A1, August 29, 2024. View Source
